N-ethyl-D-aspartic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
(2S)-2-(2-deuterioethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1/i1D |
InChI Key |
DRMDGQXVYQXMFW-MSWLEUIHSA-N |
Isomeric SMILES |
[2H]CCN[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N Ethyl D Aspartic Acid
Improved Synthesis via Nucleophilic Addition to Monomethyl Maleate (B1232345)
A common and effective method for synthesizing N-alkylated aspartic acid derivatives involves the Michael addition of an amine to a maleate diester. nih.gov For N-ethyl-D-aspartic acid, this involves the nucleophilic addition of ethylamine (B1201723) to a mono- or diester of maleic acid. While the use of dimethyl fumarate (B1241708) or maleate is documented for the synthesis of the racemic mixture (N-methyl-DL-aspartic acid), similar principles apply to the enantiomerically pure D-form. nih.gov The reaction typically proceeds by the addition of the amine to the double bond of the maleate, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid.
The efficiency of N-alkylation reactions is highly dependent on the choice of catalyst and solvent. In related N-alkylation of amino acid esters, ruthenium and iron-based catalysts have been shown to be effective. nih.govd-nb.info For instance, ruthenium-catalyzed N-alkylation of amino acid esters with alcohols benefits from a diphenylphosphate additive, which enhances both reactivity and selectivity. nih.govd-nb.info The choice of solvent is also critical; toluene (B28343) has been identified as a suitable solvent for such reactions, particularly when trying to minimize side reactions like transesterification at elevated temperatures. nih.govd-nb.info
In other alkylation contexts, such as the alkylation of amino acid enolates, phase transfer catalysis (PTC) is employed. mdpi.com Here, the optimization involves screening different chiral catalysts, such as Cu(II) and Ni(II) salen complexes, and adjusting the substrate-to-alkylating agent ratio, catalyst loading, and base concentration. mdpi.com For example, dichloromethane (B109758) has been identified as an optimal solvent in certain PTC alkylations. mdpi.com
Table 1: Optimization of Reaction Conditions for N-Alkylation of Amino Acid Esters This table is a representative example based on findings from related amino acid alkylation studies.
| Entry | Catalyst (mol%) | Co-Catalyst/Additive | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Cat 1 (0.5%) | None | Toluene | 120 | 100 | 55 | - | nih.govd-nb.info |
| 2 | Cat 1 (0.5%) | Diphenyl Phosphate (A1, 4 mol%) | Toluene | 90 | 23 | 22 | - | nih.govd-nb.info |
| 3 | Cat 1 (0.5%) | Diphenyl Phosphate (A1, 4 mol%) | Toluene | 100 | 100 | 93 | 86 | nih.govd-nb.info |
| 4 | Cu(II) Salen (10%) | NaOH (1.5 equiv) | CH2Cl2 | Room Temp | - | - | High | mdpi.com |
Optimization of Catalyst and Solvent Systems in Alkylation Reactions
Exploration of Diverse Primary Amine Condensation Reactions for N-alkylation
The N-alkylation of D-aspartic acid or its esters can be achieved through various condensation reactions with primary amines. A major strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. rsc.orgresearchgate.net This process, often catalyzed by transition metals like palladium, ruthenium, or iron, involves the temporary oxidation of the alcohol to an aldehyde. rsc.orgresearchgate.net The aldehyde then condenses with the primary amine of the amino acid to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, yielding the N-alkylated product and water as the only byproduct. rsc.orgresearchgate.net This method is atom-economical and environmentally friendly. nih.govd-nb.info
Another approach is reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent. While not a direct condensation with a primary amine for alkylation, it is a fundamental related transformation. organic-chemistry.org The choice of primary amine and the reaction conditions can be tailored to introduce a wide variety of N-alkyl groups onto the D-aspartic acid scaffold.
Hydrolysis Techniques for Carboxylic Acid Generation from Ester Precursors
The synthesis of this compound often begins with esterified forms of D-aspartic acid, such as dimethyl or dibenzyl aspartate, to improve solubility in organic solvents and protect the carboxylic acid groups. researchgate.net The final step is the hydrolysis (saponification) of these ester groups to generate the dicarboxylic acid.
This hydrolysis is typically conducted under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system. researchgate.net It is crucial to carefully control the reaction conditions, such as temperature and pH, to prevent racemization at the α-carbon, which can be a risk with amino acids under basic heating. researchgate.net For acid-labile protecting groups on the side chain, alternative hydrolysis methods are needed. For instance, methods compatible with Fmoc-protected amino acids have been developed using calcium salts, like calcium iodide, which can facilitate ester hydrolysis without compromising the Fmoc group. mdpi.com Non-enzymatic, regioselective hydrolysis of α-ester groups can also be achieved under specific pH and temperature conditions. google.com Studies on the hydrolysis of N-acylamino acid esters have confirmed that the cleavage occurs at the acyl-carbon to ethereal oxygen bond. researchgate.net The rate of hydrolysis is also influenced by the nature of the ester's alkyl group, with electron-withdrawing groups (like fluorine) increasing the rate of hydrolysis. beilstein-journals.org
Table 2: Conditions for Hydrolysis of Amino Acid Esters This table illustrates general conditions and outcomes for the deprotection step.
| Substrate | Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| N-methyl-D-aspartate dimethyl ester | NaOH (2.5 equiv) | H2O | 5-10 °C | High yield (91%), High purity (95.3%) | researchgate.net |
| Fmoc-Amino Acid Esters | LiOH | THF/H2O | Room Temp | Potential Fmoc-cleavage | mdpi.com |
| Fmoc-Amino Acid Esters | CaI2, LiOH | THF/H2O | Room Temp | Efficient hydrolysis, Fmoc group stable | mdpi.com |
| Dimethyl L-aspartate hydrochloride | CuCO3·Cu(OH)2 | Ethanol/Water | 70 °C | Selective β-methyl ester formation | google.com |
Derivatization for Pharmacological Probes and Structural Analogs
The synthetic routes used to produce this compound can be adapted to create derivatives for use as pharmacological probes or to study structure-activity relationships. The core structure provides multiple points for modification: the amino group, the α-carboxylic acid, and the β-carboxylic acid.
N-Position Analogs : By modifying the primary amine condensation step (Section 2.2), a wide range of N-alkyl or N-aryl groups can be introduced instead of the ethyl group. Using different primary alcohols in a "borrowing hydrogen" reaction allows for the synthesis of a library of N-substituted D-aspartic acid analogs. nih.govd-nb.info
Carboxylic Acid Modifications : The carboxylic acid groups can be converted into amides, esters, or other functional groups. Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), the carboxyl groups can be reacted with various amines or alcohols to form amides or esters, respectively. thermofisher.com This strategy is used to attach fluorescent tags, biotin, or other reporter molecules, turning the parent compound into a probe for biological assays. For example, a carboxylic acid can be converted into an aliphatic amine, which can then be modified with a wide array of amine-reactive reagents. thermofisher.com
Chiral Derivatization : For analytical purposes, especially for separating and quantifying enantiomers, derivatization with chiral reagents is a key strategy. mdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol can be used to create diastereomers that are separable by chromatography, allowing for precise quantification of the D- and L-enantiomers in a sample. mdpi.comnih.gov
These derivatization strategies, grounded in the fundamental synthesis of the parent molecule, enable the creation of a diverse set of molecular tools for exploring the biological roles of N-substituted D-aspartic acids.
Biochemical and Pharmacological Investigations of N Ethyl D Aspartic Acid
In Vitro Biological Activity Assessment in Cellular Models
Evaluation of Anti-inflammatory Efficacy
No specific studies evaluating the anti-inflammatory efficacy of N-ethyl-D-aspartic acid in cellular models were identified in the searched literature. Research on related compounds, such as D-aspartic acid, has shown some anti-inflammatory effects in animal models of multiple sclerosis by reducing inflammation. nih.gov However, these findings are not directly applicable to this compound.
Quantification of Antioxidant Capacity
There were no specific in vitro studies found that quantify the antioxidant capacity of this compound. While D-aspartic acid has been shown to increase total antioxidant capacity in animal studies nih.gov, and aspartic acid, in general, is linked to antioxidant pathways in plants nih.gov, this information does not directly pertain to this compound.
Neurobiological Research Context
Proposed Cellular Mechanisms Underlying Neuroprotection
As no studies demonstrating neuroprotective properties for this compound were found, there is no corresponding research proposing its cellular mechanisms of action. The neuroprotective mechanisms of related compounds like D-aspartic acid are thought to involve the modulation of glutamatergic synapses and the activation of various receptors and transporters. embopress.org
Metabolic Pathway Interactions
No studies were identified that specifically investigate the interactions of this compound with metabolic pathways. D-aspartic acid is known to be a metabolite in the urea (B33335) cycle and participates in gluconeogenesis. wikipedia.org It can also be converted to NMDA, which plays a role in neurotransmission. oup.com However, the metabolic fate and interactions of the N-ethyl derivative remain uninvestigated in the available literature.
Impact on Urea Cycle Metabolism in Homogenate Systems
The urea cycle is a critical metabolic pathway that occurs primarily in the liver, converting toxic ammonia (B1221849) into urea for excretion. semanticscholar.orgcocukmetabolizma.com A key step in this cycle involves the enzyme argininosuccinate (B1211890) synthetase (ASS), which catalyzes the condensation of citrulline and L-aspartic acid to form argininosuccinate. nih.govfrontiersin.orgwikipedia.org This step is essential for introducing the second nitrogen atom into the urea molecule.
The natural substrate for argininosuccinate synthetase is the L-isomer of aspartic acid. nih.gov The enzyme's active site is stereospecific, meaning it recognizes the specific three-dimensional structure of L-aspartate. D-amino acids, like D-aspartate, are not typical substrates for most mammalian enzymes involved in primary metabolism. wikipedia.org The primary enzyme responsible for the degradation of D-aspartate is D-aspartate oxidase (DDO), a peroxisomal flavoenzyme, which is not part of the urea cycle. frontiersin.orgfrontiersin.orgmdpi.com
The introduction of an ethyl group onto the nitrogen atom of D-aspartic acid to form this compound would further alter its structure. It is highly probable that this N-alkylation, combined with the D-configuration, would prevent this compound from acting as a substrate for argininosuccinate synthetase. The bulky ethyl group at the nitrogen would likely cause steric hindrance, impeding the molecule's ability to fit into the enzyme's active site. Therefore, it is unlikely that this compound would directly participate in or promote the synthesis of argininosuccinate in liver homogenate systems. Instead, it might act as a competitive or non-competitive inhibitor of the enzyme, although this remains to be experimentally verified.
Table 1: Key Enzymes and Reactions in the Urea Cycle This table outlines the primary steps of the urea cycle. This compound is not a known substrate in this pathway.
| Step | Enzyme | Substrates | Products | Location |
| 1 | Carbamoyl Phosphate Synthetase I (CPS1) | NH₄⁺, HCO₃⁻, 2 ATP | Carbamoyl phosphate, 2 ADP, Pi | Mitochondria |
| 2 | Ornithine Transcarbamylase (OTC) | Carbamoyl phosphate, Ornithine | Citrulline, Pi | Mitochondria |
| 3 | Argininosuccinate Synthetase (ASS) | Citrulline, L-Aspartate , ATP | Argininosuccinate, AMP, PPi | Cytosol |
| 4 | Argininosuccinate Lyase (ASL) | Argininosuccinate | Arginine, Fumarate (B1241708) | Cytosol |
| 5 | Arginase (ARG1) | Arginine, H₂O | Urea, Ornithine | Cytosol |
Investigation of Alkylated Chain Cleavage in Hepatic Metabolism
The liver is the principal site of xenobiotic metabolism, employing a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily, to modify foreign compounds for detoxification and excretion. psu.edu One of the common Phase I metabolic reactions is N-dealkylation, the oxidative removal of an alkyl group from a nitrogen atom. nih.govdntb.gov.ua
This process is known to metabolize various drugs and xenobiotics that contain N-alkyl moieties. semanticscholar.org Specifically, the N-de-ethylation of a compound involves the CYP450-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, cleaving the C-N bond to yield a de-ethylated amine and acetaldehyde (B116499). semanticscholar.orgnih.gov Studies on various N-ethylamines have confirmed their conversion to the corresponding amine and acetaldehyde in liver microsome preparations. annualreviews.org
Given this established pathway, it is plausible that the ethyl group of this compound could be cleaved in hepatic metabolism. The reaction would likely be carried out by a CYP450 isozyme in liver homogenates. The predicted products of this metabolic step would be D-aspartic acid and acetaldehyde. The resulting D-aspartic acid would then likely be a substrate for D-aspartate oxidase. frontiersin.org The chirality of the amino acid (D-form) has been shown in some cases to slow the rate of metabolism by certain hepatic enzymes compared to the L-form, which could potentially influence the rate of dealkylation. researchgate.netplos.org
Table 2: General Mechanism of Hepatic N-Dealkylation This table illustrates the general process of N-de-ethylation as it might apply to this compound based on known metabolic pathways.
| Step | Process | Enzymes | Intermediate | Products |
| 1 | Oxidative Hydroxylation | Cytochrome P450 (CYP) Enzymes | α-Hydroxyethylamine derivative | - |
| 2 | Spontaneous Cleavage | Non-enzymatic | - | Dealkylated amine (D-aspartic acid), Aldehyde (Acetaldehyde) |
Advanced Research Techniques and Analytical Approaches for N Ethyl D Aspartic Acid
Chromatographic Separation and Enantiomeric Resolution Methodologies
The separation of N-ethyl-D-aspartic acid from its L-enantiomer and other related compounds is critical, as biological activity is typically highly stereospecific. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose. chromatographyonline.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a dominant method for the enantioseparation of amino acids. chromatographyonline.com Separation can be achieved through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): This is a widely used approach where the racemic mixture is passed through a column containing a chiral selector immobilized on the stationary phase. cat-online.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for resolving N-blocked amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These phases operate through a variety of interactions including ionic, hydrogen bonding, and steric repulsion, allowing for the differential retention of the two enantiomers. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are also highly effective for resolving amino acid derivatives. csic.es
Indirect Separation via Diastereomer Formation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.comnih.gov These diastereomeric pairs have different physicochemical properties and can be separated on a conventional, achiral reversed-phase column (e.g., C8 or C18). nih.govnih.gov A common CDA is Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, L-FDAA) and its analogues, like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which react with the secondary amine of this compound. nih.govnih.gov Other reagents include o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine. nih.gov
Gas Chromatography (GC): GC is another powerful technique for chiral separations, known for its high resolution. mdpi.com For GC analysis, amino acids must be converted into volatile derivatives. cat-online.com A typical derivatization process involves esterification of the carboxyl groups followed by acylation of the amino group. nih.gov The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val, a polysiloxane functionalized with L-valine-tert-butylamide. mdpi.comresearchgate.net
Table 1: Chromatographic Methods for the Separation of N-substituted Amino Acid Enantiomers
| Technique | Method | Stationary Phase / Column | Derivatizing Agent | Detection | Reference(s) |
|---|---|---|---|---|---|
| HPLC | Direct | Chiral Stationary Phase (e.g., CHIROBIOTIC T, Chiralpak IA) | None | UV, MS | sigmaaldrich.comcsic.es |
| HPLC | Indirect | Reversed-Phase (e.g., C18, C8) | Marfey's Reagent (L-FDAA) or analogues (e.g., L-FDLA) | UV, Fluorescence, MS | nih.govnih.gov |
| HPLC | Indirect | Reversed-Phase | o-phthalaldehyde (OPA) + N-acetyl-L-cysteine | Fluorescence | nih.gov |
| GC | Direct | Chiral Stationary Phase (e.g., Chirasil-L-Val) | N(O)-Trifluoroacetyl methyl ester or N(O,S)-ethoxycarbonyl heptafluorobutyl ester | FID, MS | nih.govresearchgate.net |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) in Structural Elucidation
Following synthesis and purification, spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard methods used for this structural elucidation. While specific data for this compound is not widely published, the principles can be understood from data available for its close analogue, N-methyl-D-aspartic acid (NMDA). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum would confirm the presence of all non-exchangeable protons. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet for the -CH₃ and a quartet for the -CH₂-), a signal for the alpha-proton (-CH-), and signals for the two beta-protons (-CH₂-). The chemical shifts and splitting patterns of these signals provide information about the connectivity of the atoms. ebi.ac.uknih.gov
¹³C NMR: A carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carboxyl carbons, the alpha- and beta-carbons, and the two carbons of the N-ethyl group. ebi.ac.uk
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the accurate molecular mass of the compound, typically by observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₆H₁₁NO₄, Mol. Wt.: 161.16), one would expect to see an ion at m/z 162.07 in positive mode.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. researchgate.net For this compound, characteristic fragments would likely arise from the loss of water (H₂O), formic acid (HCOOH), or the entire ethyl group. This fragmentation pattern serves as a fingerprint for structural confirmation. nih.gov
Table 2: Expected Spectroscopic Data for this compound (based on NMDA and general principles)
| Technique | Parameter | Expected Observation for this compound | Reference(s) |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Signals for N-CH₂CH₃, α-H, β-CH₂ | nih.govebi.ac.uk |
| ¹³C NMR | Chemical Shifts (δ) | Signals for C=O (carboxyl), Cα, Cβ, N-CH₂, N-CH₃ | nih.govebi.ac.uk |
| Mass Spec. | Parent Ion (ESI+) | m/z = 162.07 [M+H]⁺ | researchgate.net |
| MS/MS | Key Fragments | Fragments corresponding to loss of H₂O, CO₂, ethyl group | nih.govresearchgate.net |
In Vitro Assay Development for Mechanistic Studies of Biological Activities
As an analogue of NMDA, this compound is presumed to act on NMDA receptors. A variety of in vitro assays have been developed to study the interaction of compounds with these receptors and to characterize their functional effects. These assays are typically performed using primary neuronal cultures, brain tissue preparations, or cell lines engineered to express specific NMDA receptor subunits. nih.govcore.ac.uk
Ligand-Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. This provides information on the binding affinity (Kᵢ) of the compound for a specific site on the receptor complex. springernature.com A common approach is to use [³H]MK-801, a radiolabeled non-competitive antagonist that binds within the ion channel of the NMDA receptor, in membranes prepared from brain tissue or receptor-expressing cells. acs.org
Functional Assays: Functional assays measure the physiological response of the cell following receptor activation or inhibition.
Calcium-Flux Assays: NMDA receptors are ligand-gated ion channels with high permeability to Ca²⁺. pnas.org Functional activity can be assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). nih.govnih.gov An increase in fluorescence upon application of the test compound indicates agonist activity, while a reduction in the response to a known agonist indicates antagonist activity.
Electrophysiological Assays: Techniques like the whole-cell patch-clamp method directly measure the ion flow through the receptor channel in response to a compound. nih.gov This provides detailed information on the potency (EC₅₀ or IC₅₀), efficacy, and kinetics of receptor modulation.
Cell-Based ELISA: Enzyme-linked immunosorbent assays can be developed to measure changes in protein expression that are downstream of receptor activity or to quantify the expression of transporter proteins like the Excitatory Amino Acid Transporters (EAATs) that regulate synaptic concentrations of glutamate (B1630785) and its analogues. core.ac.ukpnas.org
Table 3: In Vitro Assays for Studying this compound Activity
| Assay Type | Principle | Endpoint Measured | Information Gained | Reference(s) |
|---|---|---|---|---|
| Radioligand Binding | Competition with a radiolabeled ligand (e.g., [³H]MK-801) for the receptor binding site. | Displacement of radioligand. | Binding affinity (Kᵢ), receptor site interaction. | springernature.comacs.org |
| Calcium-Flux Assay | Measurement of changes in intracellular Ca²⁺ using fluorescent dyes. | Fluorescence intensity. | Functional activity (agonist/antagonist), potency (EC₅₀/IC₅₀). | nih.govnih.gov |
| Electrophysiology | Direct measurement of ion current through the receptor channel using patch-clamp. | Membrane current. | Potency, efficacy, mechanism of action (e.g., channel block, competitive antagonism). | nih.gov |
| Substrate Uptake Assay | Measuring the uptake of a labeled substrate (e.g., radiolabeled glutamate) into cells expressing transporters. | Intracellular radioactivity. | Interaction with amino acid transporters (e.g., EAATs). | pnas.orgnih.gov |
Future Directions and Unexplored Research Avenues for N Ethyl D Aspartic Acid
Elucidation of Specific Molecular Targets and Receptor Binding Profiles
A fundamental gap in the current understanding of N-ethyl-D-aspartic acid is the precise identification of its molecular targets. While its structural similarity to N-methyl-D-aspartic acid strongly suggests interaction with the NMDA receptor, the specific binding affinity and functional activity of NEDA at the various NMDA receptor subunit assemblies remain uncharacterized. wikipedia.orgwikipedia.org NMDA receptors are heteromeric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. mdpi.comnih.gov The specific combination of these subunits dictates the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics. physiology.org
Future research should prioritize comprehensive binding assays to determine the affinity (Ki) and efficacy (EC50) of NEDA for different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B). It is plausible that the substitution of a methyl group (in NMDA) with an ethyl group (in NEDA) could alter the binding interaction within the glutamate (B1630785) binding pocket on the GluN2 subunit. nih.gov This could lead to a distinct pharmacological profile, potentially conferring selectivity for specific receptor subtypes. Investigating whether NEDA acts as a full or partial agonist, or even an antagonist, at these sites is a critical first step. wikipedia.org Furthermore, studies should explore potential interactions with other glutamate receptors (AMPA, kainate) or as-yet-unidentified binding sites to build a complete molecular target profile. wikipedia.org
Investigation into Potential Modulatory Roles in Signaling Pathways
Assuming NEDA interacts with NMDA receptors, its influence on downstream intracellular signaling pathways is a crucial area for future study. Activation of NMDA receptors is known to cause an influx of Ca2+ ions, which acts as a second messenger to trigger multiple signaling cascades. nih.govscbt.com These pathways are integral to synaptic plasticity, gene transcription, and neuronal survival. nih.gov
Key research questions include:
Calcium Signaling: Does NEDA binding elicit calcium influx, and is the magnitude and duration of this influx comparable to that induced by NMDA or glutamate? nih.govmdpi.com
Kinase Activation: Does NEDA activate calcium-dependent signaling pathways, such as the Ras-ERK1/2 pathway or the Ca2+-calmodulin (CaM) kinase pathway? nih.gov Prolonged NMDA receptor activation has been shown to modulate other neurotransmitter systems, such as reducing GABAA receptor expression through an ERK1/2-dependent mechanism. nih.gov Investigating whether NEDA has similar cross-regulatory effects is essential.
Nitric Oxide Synthesis: In some tissues, NMDA receptor activation triggers a PI3K-ERK1/2-NO signaling pathway. nih.gov Determining if NEDA can activate nitric oxide synthase (NOS) and generate nitric oxide would be a valuable line of inquiry.
By mapping the signaling cascades modulated by NEDA, researchers can begin to predict its physiological effects at a cellular and systemic level.
Comparative Analysis with D-Aspartate and N-methyl-D-aspartic acid in Specific Biological Contexts
To understand the unique potential of NEDA, its biological activities must be directly compared to its close structural relatives, D-Aspartate and NMDA. D-Aspartate is an endogenous amino acid found in nervous and endocrine tissues that plays a role in nervous system development and hormone regulation, and also serves as a precursor for endogenous NMDA synthesis. nih.govoup.commdpi.com NMDA is a potent, selective agonist widely used to define the NMDA receptor, although it also occurs naturally at low concentrations. wikipedia.orgoup.com
The primary structural difference—the N-alkyl substituent—likely has significant functional consequences. The ethyl group in NEDA is larger and more lipophilic than the methyl group in NMDA and the proton in D-Aspartate. This could influence its metabolic stability, particularly its susceptibility to degradation by the enzyme D-aspartate oxidase (DDO), which metabolizes D-Asp. mdpi.com A comparative study could clarify differences in potency, receptor subtype selectivity, and metabolic fate, highlighting biological contexts where NEDA might have distinct or more advantageous effects than its counterparts.
| Compound | Chemical Structure of N-Substituent | Primary Role / Known Function | Endogenous Status |
|---|---|---|---|
| D-Aspartic acid | -H | Endogenous neuromodulator; hormone regulation; precursor to NMDA. nih.govoup.com | Yes mdpi.com |
| N-methyl-D-aspartic acid (NMDA) | -CH₃ | Potent, selective agonist at the NMDA receptor glutamate site. wikipedia.org | Yes, at low levels. oup.com |
| This compound (NEDA) | -CH₂CH₃ | Presumed NMDA receptor agonist; specific functions are unexplored. | Not known to be endogenous. |
Development of Stereoselective Synthetic Pathways for Enantiopure this compound
The biological investigation of NEDA requires a reliable and efficient method for its synthesis in enantiomerically pure form. Since biological systems are highly stereospecific, any contamination with the L-enantiomer could confound experimental results. Future research in synthetic organic chemistry should focus on developing robust, stereoselective routes to this compound.
Potential synthetic strategies could include:
Direct Alkylation: Starting with commercially available D-aspartic acid, a direct N-alkylation using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) could be explored. The main challenges would be to control mono-alkylation over di-alkylation and to prevent racemization of the chiral center under the reaction conditions.
Reductive Amination: A stereoselective reductive amination of α-keto-succinic acid in the presence of ethylamine (B1201723) and a chiral catalyst could be a viable route. Alternatively, starting from D-aspartic acid, a sequence involving protection of the carboxyl groups, formation of an intermediate that can be reductively aminated, and subsequent deprotection could be employed.
Asymmetric Synthesis Methodologies: Established methods for asymmetric amino acid synthesis, such as those using chiral auxiliaries or phase-transfer catalysis, could be adapted for the specific synthesis of NEDA. nih.govacs.org For instance, a chiral precursor derived from D-aspartic acid could be used to ensure the correct stereochemistry is maintained throughout the synthetic sequence. rasayanjournal.co.in
The development of an efficient and scalable synthesis is a prerequisite for the comprehensive pharmacological evaluation of NEDA. unirioja.esiitk.ac.in
Application in Novel Biochemical Probe Development
Beyond its direct biological activities, NEDA can serve as a scaffold for the development of novel biochemical tools. The synthesis of modified NEDA derivatives could create powerful probes for studying glutamatergic neurotransmission.
A significant future direction is the creation of fluorescently labeled NEDA. By attaching a fluorophore to the NEDA molecule—at a position that does not interfere with receptor binding—a fluorescent probe could be created. Such probes are invaluable for a range of applications, including:
Visualizing Receptor Distribution: A fluorescent NEDA analog could be used in fluorescence microscopy to map the precise location and density of its binding sites on neurons and in different brain regions. rsc.org
Studying Receptor Dynamics: Techniques like Fluorescence Resonance Energy Transfer (FRET) could utilize a fluorescent NEDA probe to study the conformational changes in the NMDA receptor upon agonist binding.
High-Throughput Screening: A fluorescent probe could facilitate the development of high-throughput screening assays to discover other molecules that bind to the NEDA binding site.
Developing such probes would not only advance the study of NEDA itself but also provide new tools for the broader field of neurobiology. rsc.org
Q & A
Q. How can researchers determine the physicochemical properties (e.g., pKa, solubility) of N-ethyl-D-aspartic acid experimentally?
Methodological Answer: Use potentiometric titration to measure dissociation constants (pKa) under controlled ionic strength and temperature . For solubility, employ gravimetric analysis by dissolving the compound in buffers of varying pH and quantifying saturation points via UV-Vis spectroscopy. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent effects .
Q. What synthetic strategies are recommended for preparing this compound derivatives while preserving stereochemistry?
Methodological Answer: Utilize Boc (tert-butoxycarbonyl) protection of the amino group to prevent racemization during alkylation. For example, react Boc-D-aspartic acid with ethyl bromide in the presence of a base like NaH, followed by deprotection with trifluoroacetic acid . Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemical integrity using polarimetry or chiral HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
Methodological Answer: Combine HPLC with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve enantiomers. Validate the method using spike-recovery experiments in relevant biological fluids (e.g., cerebrospinal fluid) . For structural confirmation, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to assess spatial interactions .
Q. How should researchers conduct a systematic literature review on the biological roles of this compound?
Methodological Answer: Use databases like PubMed and SciFinder with keywords "this compound," "neurochemistry," and "glutamate analogs." Filter results by study type (e.g., in vitro, in vivo) and relevance to receptor binding. Critically appraise sources by evaluating sample sizes, statistical rigor, and conflicts of interest. Cite primary literature to avoid reliance on reviews .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor affinity be resolved?
Methodological Answer: Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) using identical receptor isoforms (e.g., NMDA receptor GluN2A subunit). Perform meta-analyses to identify confounding variables (e.g., buffer composition, cell line variability). Use surface plasmon resonance (SPR) to directly measure binding kinetics and compare dissociation constants (Kd) across studies .
Q. What computational approaches are suitable for modeling this compound’s interaction with ion channels?
Methodological Answer: Apply molecular dynamics (MD) simulations with force fields (e.g., AMBER) to predict binding poses in lipid bilayers. Validate models using mutational studies (e.g., alanine scanning of channel residues). Compare results with experimental electrophysiology data (e.g., patch-clamp recordings) to refine energy landscapes .
Q. How should researchers design experiments to study this compound’s role in synaptic plasticity?
Methodological Answer: Use hippocampal slice preparations with field potential recordings (e.g., LTP induction). Include negative controls (e.g., NMDA receptor antagonists like AP5) and positive controls (e.g., D-aspartic acid). Quantify changes in synaptic strength using normalized EPSP slopes and statistical tests (e.g., ANOVA with post-hoc Tukey) .
Q. What statistical methods are appropriate for analyzing clustered data in studies involving this compound?
Methodological Answer: For nested data (e.g., repeated measurements across multiple neurons), use mixed-effects models to account for intra-cluster correlation. Apply the Benjamini-Hochberg procedure to control false discovery rates in high-throughput datasets (e.g., transcriptomic profiling). Report effect sizes (e.g., Cohen’s d) and confidence intervals .
Q. How can reproducibility challenges in synthesizing this compound be mitigated?
Methodological Answer: Document synthetic protocols in detail, including solvent purity, reaction vessel material, and stirring rates. Use multi-site validation by collaborating labs to test robustness. Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials or public repositories .
Q. What experimental validations are critical when studying this compound under non-physiological conditions (e.g., high oxidative stress)?
Methodological Answer: Include stability assays (e.g., incubate the compound in H2O2 and quantify degradation via LC-MS). Use radical scavengers (e.g., ascorbic acid) as controls. Confirm biological activity post-treatment using cell viability assays (e.g., MTT) alongside functional readouts (e.g., calcium imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
